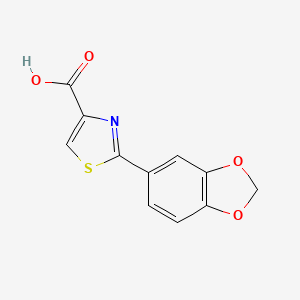2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid
CAS No.: 248249-55-0
Cat. No.: VC4586899
Molecular Formula: C11H7NO4S
Molecular Weight: 249.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 248249-55-0 |
|---|---|
| Molecular Formula | C11H7NO4S |
| Molecular Weight | 249.24 |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H7NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) |
| Standard InChI Key | GYFWKVTWSJTRBO-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
-
IUPAC Name: 2-(1,3-Benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid
-
Molecular Formula:
-
Molecular Weight: 249.24 g/mol
-
SMILES:
Structural Analysis
The compound comprises:
-
A benzodioxole ring (1,3-benzodioxole) providing aromaticity and electron-rich regions.
-
A thiazole ring with a carboxylic acid group at position 4, enhancing polarity and hydrogen-bonding potential.
-
Conjugation between the benzodioxole and thiazole rings, influencing electronic properties and reactivity.
Synthesis and Reaction Pathways
Pathway 1: Oxidation of Thiazoline Precursors
-
Precursor: Ethyl 4-(benzo[3,4-d]1,3-dioxolan-5-yl)-3,5-thiazoline carboxylate (CAS: 248249-53-8).
-
Reagents: Manganese(IV) oxide () in dichloromethane at 0°C for 6 hours .
-
Mechanism: Oxidation of the thiazoline ring to a thiazole, followed by ester hydrolysis to yield the carboxylic acid.
Pathway 2: Hantzsch Thiazole Synthesis
-
Reactants:
-
Benzodioxole-5-carbaldehyde.
-
Cysteine or its derivatives (e.g., ethyl 2-mercaptoacetate).
-
-
Conditions: Cyclocondensation under acidic or basic conditions .
Key Reaction Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Yield (Pathway 1) | 81% (for ethyl ester precursor) | |
| Solvent | Dichloromethane | |
| Temperature | 0°C (oxidation step) |
Physicochemical Properties
Calculated Properties
-
LogP (Octanol-Water): ~2.1 (estimated via XLogP3).
-
pKa: ~4.2 (carboxylic acid group).
-
Solubility: Low aqueous solubility; soluble in polar aprotic solvents (e.g., DMF, DMSO).
Spectral Data
-
NMR (CDCl):
-
IR (KBr):
-
1705 cm (C=O stretch), 1610 cm (C=N stretch).
-
Biological Activities and Applications
Structure-Activity Relationships (SAR)
-
Benzodioxole Ring: Enhances metabolic stability and membrane permeability .
-
Thiazole-Carboxylic Acid: Improves solubility and target binding via hydrogen bonding .
Applications in Drug Discovery
Lead Optimization
-
Derivatization: Amide formation (e.g., with anilines) to modulate bioavailability .
-
Metal Complexation: Potential for Fe(III)/Cu(II) complexes to enhance anticancer activity .
Computational Insights
-
Docking Studies: Predicted affinity for α-amylase (binding energy: −8.2 kcal/mol) and tubulin (−9.5 kcal/mol) .
Future Directions
-
In Vivo Pharmacokinetics: Assess absorption, distribution, and toxicity profiles.
-
Targeted Modifications: Introduce fluorinated or sulfonamide groups to improve potency.
-
Mechanistic Studies: Elucidate interactions with tubulin or diabetes-related enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume